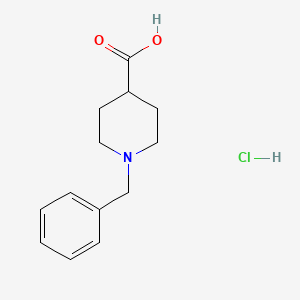
1-Benzylpiperidine-4-carboxylic acid hydrochloride
説明
1-Benzylpiperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzylpiperidine-4-carboxylic acid hydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and functional groups that suggest interactions with various biological systems. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of approximately 234.29 g/mol. The compound features a piperidine ring, which is common in many biologically active substances, along with a carboxylic acid group that enhances its solubility and interaction potential with biological targets.
The biological activity of this compound can be attributed to its structural features:
- Piperidine Ring : This moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
- Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions with biological macromolecules, enhancing binding affinity to target sites.
1. Anticholinesterase Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE). This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. In one study, the compound demonstrated an IC50 value comparable to established AChE inhibitors, indicating its potential as a therapeutic agent .
2. Antidepressant and Anxiolytic Effects
The structural similarity of this compound to known antidepressants suggests potential pharmacological effects on mood regulation. Studies have shown that compounds with piperidine structures can interact with serotonin receptors, which are pivotal in mood disorders. The presence of the benzyl group may enhance this interaction, promoting anxiolytic effects .
3. Anticancer Potential
Recent investigations have highlighted the anticancer properties of piperidine derivatives. For instance, compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways or inhibiting key signaling pathways involved in cell proliferation .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications to its structure. Notable SAR findings include:
| Compound Variation | Similarity Index | Notable Features |
|---|---|---|
| 4-Amino-1-benzylpiperidine-4-carboxylic acid | 0.90 | Contains an amino group enhancing receptor affinity |
| Ethyl 4-amino-1-benzylpiperidine-4-carboxylate | 0.87 | Ethyl ester derivative showing improved solubility |
| Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 0.84 | Incorporates a phenylamino substituent for increased activity |
These variations illustrate how slight modifications can significantly impact biological activity and pharmacokinetics .
Case Studies
Several studies have documented the biological activities of related compounds:
- Neuroprotective Effects : A study found that derivatives similar to this compound protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative disease prevention .
- Anti-inflammatory Properties : Another investigation indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, pointing towards their utility in treating inflammatory conditions.
- Transdermal Delivery Systems : Research on transdermal patches incorporating 1-benzylpiperidine derivatives demonstrated effective permeation profiles, indicating potential for sustained drug delivery in clinical applications .
特性
IUPAC Name |
1-benzylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVLCSICKUPMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662986 | |
| Record name | 1-Benzylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681482-53-1 | |
| Record name | 1-Benzylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















